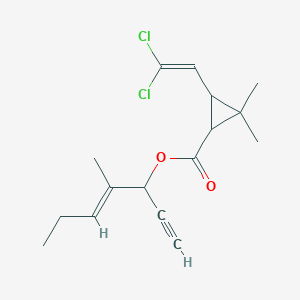
3,6-bis(4-methoxyphenyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-bis(4-methoxyphenyl)benzene-1,2-diamine is an organic compound with the molecular formula C20H20N2O2 and a molecular weight of 320.385 g/mol . This compound is characterized by the presence of two methoxyphenyl groups attached to a benzene ring, which is further substituted with two amino groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,6-bis(4-methoxyphenyl)benzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents . The reaction conditions typically involve the use of solvents like DMF containing hydrochloric acid. Industrial production methods may vary, but they generally follow similar principles of selective synthesis and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,6-bis(4-methoxyphenyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy or amino groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-bis(4-methoxyphenyl)benzene-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: It can be used in the study of biological processes and as a building block for bioactive molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-bis(4-methoxyphenyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It may also interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
3,6-bis(4-methoxyphenyl)benzene-1,2-diamine can be compared with other similar compounds, such as:
N-phenylbenzene-1,2-diamine: Similar in structure but lacks the methoxy groups.
4,4’-dimethoxyazoxybenzene: Contains methoxy groups but has a different core structure.
1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-diamine: Similar in structure but with different substitution patterns .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
867349-80-2 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3,6-bis(4-methoxyphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C20H20N2O2/c1-23-15-7-3-13(4-8-15)17-11-12-18(20(22)19(17)21)14-5-9-16(24-2)10-6-14/h3-12H,21-22H2,1-2H3 |
InChI Key |
RDQKROHFEGQCOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=C(C=C3)OC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate](/img/structure/B11927267.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)

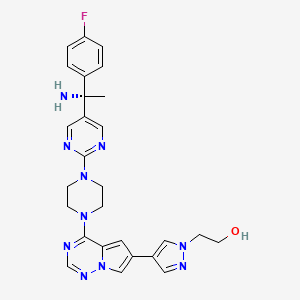
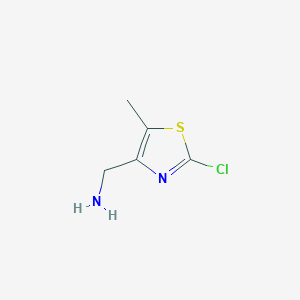
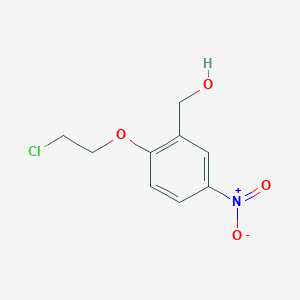
![1,1'-bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]-Ferrocene](/img/structure/B11927284.png)
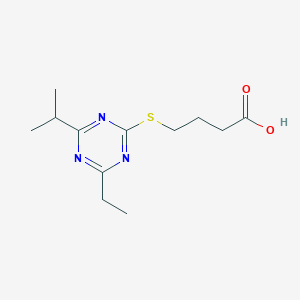
![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)
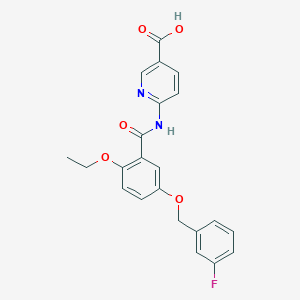

![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
